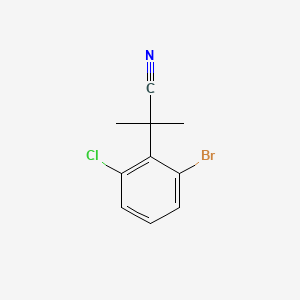![molecular formula C16H20F3N3O3 B578014 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 1222780-33-7](/img/structure/B578014.png)
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea, also known as PPTU, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly selective, non-nucleophilic, and non-ionic reagent that has been used to modify the structure of proteins and peptides. PPTU has been used in a variety of research applications, including protein purification, protein labeling, and protein modification.
Aplicaciones Científicas De Investigación
Inhibition of Soluble Epoxide Hydrolase (sEH)
TPPU is a potent inhibitor of sEH, a key enzyme involved in the metabolism of bioactive lipid epoxides. This inhibition has been linked to various beneficial effects, such as modulating inflammation, protecting against hypertension, neuropathic pain, and neurodegeneration (Wan et al., 2019).
Pharmacokinetics and Drug Disposition
Studies on TPPU have contributed to the understanding of target-mediated drug disposition (TMDD), providing insights into how small-molecule compounds like TPPU interact with their pharmacological targets (Wu et al., 2020).
Pain Management
TPPU and similar 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have shown efficacy in reducing hyperalgesia and inflammation in animal models, potentially offering a new approach to pain management (Rose et al., 2010).
Antiproliferative Activity Against Cancer Cells
Certain derivatives of TPPU have been found to exhibit antiproliferative activity against various human cancer cell lines, indicating potential applications in cancer therapy (Al-Sanea et al., 2018).
Pharmacodynamic Properties
Research has shown that TPPU exhibits pharmacokinetic properties conducive to chronic studies of sEH inhibition, with potential applications in exploring anti-inflammatory, analgesic, and normotensive effects (Ostermann et al., 2015).
Corrosion Inhibition
While not directly related to TPPU, studies on similar urea derivatives have explored their use as corrosion inhibitors for metals, highlighting the versatility of this chemical class (Mistry et al., 2011).
Vasodilator Effects
TPPU has been studied for its vasodilator effects, potentially useful in the management of cardiovascular diseases like hypertension (Shah et al., 2018).
Ischemia-Reperfusion-Induced Cardiac Damage
TPPU has shown potential in minimizing cardiac damage in ischemia-reperfusion models, suggesting its use in the management of cardiovascular pathologies (Islam et al., 2017).
Propiedades
IUPAC Name |
1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMQTLFRTZCJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
Q & A
A: TPPU acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , , ]. By inhibiting sEH, TPPU prevents the degradation of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs have various beneficial effects, including anti-inflammatory, cardioprotective, and blood vessel growth-promoting properties [, , ].
A: In chronic EAE, TPPU's sEH inhibition leads to several beneficial outcomes. It suppresses the pro-inflammatory GPR75/Gaq/11/AP-1 pathway and reduces the expression of semaphorin 3A, a remyelination inhibitor []. Simultaneously, it enhances the anti-apoptotic PLC/PI3K/Akt1/MEK1/2/ERK1/2/CREB1/Bcl-2 pathway activity and increases myelin proteolipid protein (PLP) expression []. These effects contribute to the amelioration of EAE symptoms.
A: Interestingly, research indicates that TPPU can also act as a specific inhibitor of p38β kinase, exhibiting an IC50 value of 0.27 μM []. This dual inhibition of sEH and p38β kinase suggests a potential synergistic neuroprotective effect of TPPU, particularly against tau hyperphosphorylation and amyloid toxicity in Alzheimer's disease models [].
A: TPPU displays TMDD, meaning its pharmacokinetic profile is influenced by binding to its pharmacological target, sEH [, ]. This binding leads to non-linear pharmacokinetics. Studies have demonstrated that TPPU can occupy a significant portion of sEH for extended periods []. Understanding TMDD is crucial for optimizing dosing regimens and predicting drug-drug interactions.
A: Yes, a simultaneous TMDD interaction model has been developed for TPPU and another sEH inhibitor, 1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU) []. This model accounts for the competitive binding of both compounds to sEH, providing valuable insights into their target occupancy and pharmacokinetic interactions [].
A: Yes, TPPU has shown promising results in protecting PC-12 cells (a rat pheochromocytoma cell line) from oxidative stress induced by hydrogen peroxide (H2O2) []. The study revealed that TPPU increased cell viability and reduced apoptosis, possibly by regulating apoptotic proteins (caspase-3, Bax, and Bcl-2) and promoting brain-derived neurotrophic factor (BDNF) expression [].
A: Beyond EAE, TPPU has demonstrated protective effects against ethanol-induced gastric ulcers in rats []. The study showed that TPPU treatment significantly reduced macroscopic and microscopic damage to the stomach lining, along with decreasing inflammatory markers like myeloperoxidase, tumor necrosis factor-alpha, interleukin-6, and 5-hydroxyeicosatetraenoic acid [].
A: Research has identified a bacterial strain, Stenotrophomonas maltophilia DM-2, capable of degrading the antibiotic monensin []. Interestingly, the study found that the bacteria exhibited increased expression of the sEH gene under monensin stress, and the use of TPPU, a specific sEH inhibitor, significantly reduced monensin degradation []. This suggests that sEH plays a crucial role in monensin biodegradation by S. maltophilia DM-2.
A: While the provided research doesn't explicitly delve into TPPU's biodegradability, the discovery of bacteria utilizing sEH for biodegradation of compounds like monensin [] raises important questions about TPPU's environmental fate and potential for bioaccumulation. Further research is needed to assess the environmental impact of TPPU and develop appropriate waste management strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

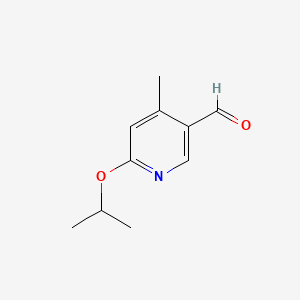
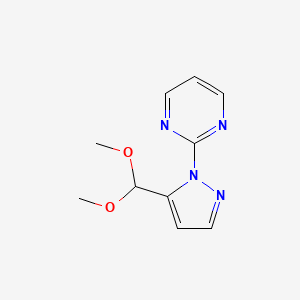

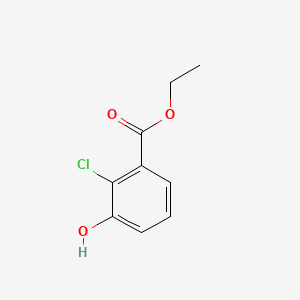
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

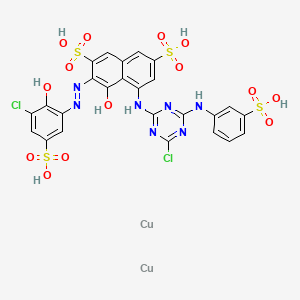
![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)
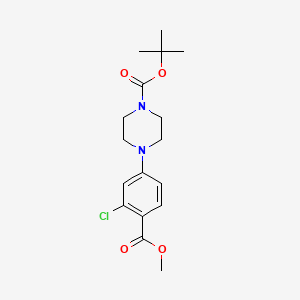


![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)
![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)
